Lithium (5-cyanopyridin-2-YL)trihydroxyborate
CAS No.:
Cat. No.: VC13437603
Molecular Formula: C6H6BLiN2O3
Molecular Weight: 171.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BLiN2O3 |
|---|---|
| Molecular Weight | 171.9 g/mol |
| IUPAC Name | lithium;(5-cyanopyridin-2-yl)-trihydroxyboranuide |
| Standard InChI | InChI=1S/C6H6BN2O3.Li/c8-3-5-1-2-6(9-4-5)7(10,11)12;/h1-2,4,10-12H;/q-1;+1 |
| Standard InChI Key | BQFQSGZYIICSCT-UHFFFAOYSA-N |
| SMILES | [Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O |
| Canonical SMILES | [Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O |
Introduction
Synthesis and Preparation
The synthesis of lithium (5-cyanopyridin-2-yl)trihydroxyborate typically involves the reaction of 5-cyanopyridine-2-boronic acid with lithium hydroxide under controlled conditions. The process requires anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the borate intermediate . A representative procedure involves:
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Precursor Preparation: 5-Cyanopyridine-2-boronic acid is synthesized via Miyaura borylation of 2-iodo-5-cyanopyridine using bis(pinacolato)diboron in the presence of a palladium catalyst .
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Lithiation: The boronic acid is treated with lithium hydroxide in a polar aprotic solvent, yielding the lithium borate complex after purification .
Critical parameters include temperature control (0–25°C), inert atmosphere (argon or nitrogen), and stoichiometric precision to avoid side reactions. The product is isolated as a hygroscopic solid, necessitating storage under desiccated conditions .
Chemical Properties and Structural Insights
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 171.88 g/mol
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IUPAC Name: Lithium (5-cyanopyridin-2-yl)trihydroxyboranuide
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InChI Key:
BQFQSGZYIICSCT-UHFFFAOYSA-N
The crystal structure reveals a trigonal-planar geometry around the boron atom, with the pyridine ring and hydroxyl groups occupying equatorial positions. Lithium coordinates to the borate oxygen, forming a tetrahedral arrangement .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 3200–3500 cm (O–H stretch), 2220 cm (C≡N stretch), and 1350 cm (B–O symmetric vibration) .
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NMR: NMR (DMSO-): δ 8.72 (d, 1H, pyridine-H), 8.15 (dd, 1H, pyridine-H), 7.90 (d, 1H, pyridine-H) .
Reactivity and Applications
Organic Synthesis
Lithium (5-cyanopyridin-2-yl)trihydroxyborate serves as a key intermediate in cross-coupling reactions. Its utility in Suzuki-Miyaura couplings is notable, enabling the formation of biaryl structures with electron-deficient partners . For example:
The cyano group enhances electrophilicity, facilitating nucleophilic aromatic substitutions .
Materials Science
The compound’s ability to coordinate transition metals underpins its role in designing:
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